Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,3-dicarbonyl chloride: , benzene-1,4-dicarbonyl chloride , carbonyl dichloride , and 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol are organic compounds with significant applications in various fields of chemistry, biology, medicine, and industry. These compounds are known for their unique chemical properties and reactivity, making them valuable in synthetic chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Benzene-1,3-dicarbonyl chloride
-
Benzene-1,4-dicarbonyl chloride
-
Carbonyl dichloride
-
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Industrial Production Methods
Benzene-1,3-dicarbonyl chloride: and are produced on an industrial scale using the methods mentioned above, with careful control of reaction conditions to ensure high yields and purity.
Carbonyl dichloride: is produced in large quantities for use in the production of polycarbonates and other polymers.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: is produced in large quantities for use in the manufacture of polycarbonate plastics and epoxy resins.
Chemical Reactions Analysis
Types of Reactions
-
Benzene-1,3-dicarbonyl chloride
-
Benzene-1,4-dicarbonyl chloride
-
Carbonyl dichloride
-
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol
Common Reagents and Conditions
Benzene-1,3-dicarbonyl chloride: Diazomethane, azides, hydrazines.
Benzene-1,4-dicarbonyl chloride: Amines, alcohols.
Carbonyl dichloride: Alcohols, water.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: Phenol, acetone, acid catalysts.
Major Products Formed
Benzene-1,3-dicarbonyl chloride: Diazo compounds, pyrazole derivatives.
Benzene-1,4-dicarbonyl chloride: Amides, esters.
Carbonyl dichloride: Carbonates, carbon dioxide, hydrochloric acid.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: Polycarbonates, epoxy resins.
Scientific Research Applications
Chemistry
Benzene-1,3-dicarbonyl chloride: and benzene-1,4-dicarbonyl chloride are used as intermediates in organic synthesis for the preparation of various heterocyclic compounds
Carbonyl dichloride: is used in the production of polycarbonates and other polymers.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: is used in the manufacture of polycarbonate plastics and epoxy resins.
Biology and Medicine
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: has been studied for its endocrine-disrupting effects and its impact on human health.
Industry
Benzene-1,3-dicarbonyl chloride: and benzene-1,4-dicarbonyl chloride are used in the production of high-performance polymers and aramid fibers.
Mechanism of Action
Benzene-1,3-dicarbonyl chloride: and benzene-1,4-dicarbonyl chloride act as electrophiles in nucleophilic substitution reactions.
Carbonyl dichloride: reacts with nucleophiles to form carbonates and other derivatives.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: undergoes electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-dicarbonyl chloride: Similar to benzene-1,3-dicarbonyl chloride but with different reactivity due to the position of the carbonyl groups.
Benzene-1,2-dicarbonyl chloride: Similar to benzene-1,4-dicarbonyl chloride but with different reactivity due to the position of the carbonyl groups.
Bisphenol S: Similar to 4-[2-(4-hydroxyphenyl)propan-2-yl]phenol but with different reactivity due to the presence of a sulfone group.
Uniqueness
Benzene-1,3-dicarbonyl chloride: and benzene-1,4-dicarbonyl chloride are unique in their ability to form diazo and pyrazole derivatives
Carbonyl dichloride: is unique in its ability to form carbonates and other derivatives.
4-[2-(4-hydroxyphenyl)propan-2-yl]phenol: is unique in its widespread use in the manufacture of polycarbonate plastics and epoxy resins.
Properties
CAS No. |
71519-80-7 |
---|---|
Molecular Formula |
C32H24Cl6O7 |
Molecular Weight |
733.2 g/mol |
IUPAC Name |
benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol |
InChI |
InChI=1S/C15H16O2.2C8H4Cl2O2.CCl2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;9-7(11)5-1-2-6(4-3-5)8(10)12;9-7(11)5-2-1-3-6(4-5)8(10)12;2-1(3)4/h3-10,16-17H,1-2H3;2*1-4H; |
InChI Key |
ZRRHAFXFFUMGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C1=CC(=CC(=C1)C(=O)Cl)C(=O)Cl.C1=CC(=CC=C1C(=O)Cl)C(=O)Cl.C(=O)(Cl)Cl |
Related CAS |
71519-80-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.